N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound that belongs to the class of naphthofuran carboxamides. This compound is characterized by the presence of a fluorobenzyl group attached to a dihydronaphthofuran core, which is further functionalized with a carboxamide group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide are microbial pathogens . Furan derivatives, such as this compound, have been shown to exhibit a wide range of biological and pharmacological characteristics, making them effective in combating various diseases .
Mode of Action
Furan-containing compounds are known to interact with their targets, leading to changes that inhibit the growth and proliferation of the pathogens .
Biochemical Pathways
Furan derivatives are known to interfere with several biochemical pathways in microbial pathogens, disrupting their normal functions and leading to their eventual death .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of microbial pathogens . This leads to a decrease in the number of pathogens, thereby alleviating the symptoms of the infection.
Biochemical Analysis
Biochemical Properties
Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the furan derivative .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide typically involves the following steps:
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Formation of the Naphthofuran Core: : The naphthofuran core can be synthesized through a cyclization reaction involving a naphthol derivative and a suitable electrophile. For instance, 2-naphthol can react with an aldehyde under acidic conditions to form the naphthofuran ring system.
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Introduction of the Fluorobenzyl Group: : The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the naphthofuran intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
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Formation of the Carboxamide Group: : The final step involves the conversion of the intermediate to the carboxamide derivative. This can be achieved by reacting the intermediate with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are amenable to large-scale production are typically employed, and reaction conditions are fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can be used to modify the functional groups present in the compound. For example, the carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
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Substitution: : The fluorobenzyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents such as sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide has several applications in scientific research:
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Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
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Biological Studies: : Researchers study the compound’s interactions with enzymes and receptors to understand its biological activity and potential therapeutic effects.
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Materials Science: : The compound’s structural properties make it of interest in the development of new materials with specific electronic or optical properties.
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Chemical Biology: : It is used as a probe to study biochemical pathways and molecular interactions within cells.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can be compared with other naphthofuran derivatives and fluorobenzyl compounds. Similar compounds include:
N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide: Similar structure but with a chlorine substituent instead of fluorine.
N-(4-methylbenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide: Contains a methyl group instead of fluorine.
N-(4-bromobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide: Bromine substituent instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity due to the high electronegativity and small size of fluorine.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2/c21-15-8-5-13(6-9-15)12-22-20(23)19-11-17-16-4-2-1-3-14(16)7-10-18(17)24-19/h1-10,19H,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPASTQXLZVQEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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